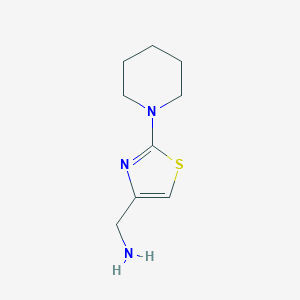

(2-(Piperidin-1-yl)thiazol-4-yl)methanamine

CAS No.:

Cat. No.: VC15864061

Molecular Formula: C9H15N3S

Molecular Weight: 197.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3S |

|---|---|

| Molecular Weight | 197.30 g/mol |

| IUPAC Name | (2-piperidin-1-yl-1,3-thiazol-4-yl)methanamine |

| Standard InChI | InChI=1S/C9H15N3S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6,10H2 |

| Standard InChI Key | CEGALTMKUPFUFJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C2=NC(=CS2)CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct components:

-

Thiazole ring: A five-membered aromatic heterocycle containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively.

-

Piperidine moiety: A saturated six-membered ring with one nitrogen atom, conferring conformational flexibility and basicity.

-

Methanamine group: A primary amine (-NH₂) attached to the thiazole ring via a methylene (-CH₂-) linker.

This combination creates a hybrid scaffold capable of diverse non-covalent interactions, including hydrogen bonding (via the amine) and hydrophobic interactions (via the piperidine and thiazole rings).

Key Physicochemical Parameters

While direct experimental data for (2-(Piperidin-1-yl)thiazol-4-yl)methanamine is limited in the provided sources, analogous compounds such as {1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine (PubChem CID: 50987749) offer insights :

-

Molecular formula: C₁₁H₁₉N₃S

-

Molecular weight: ~225.36 g/mol

-

Hydrogen bond donors/acceptors: 1/4

-

Rotatable bonds: 3

-

Topological polar surface area (TPSA): ~70.4 Ų

These properties suggest moderate solubility in polar solvents and potential blood-brain barrier permeability (TPSA < 90 Ų) .

Synthesis and Manufacturing

Thiazole Ring Formation

-

Hantzsch thiazole synthesis: Condensation of thiourea with α-haloketones or α-haloesters, followed by cyclization.

-

Modification of pre-formed thiazoles: Functionalization at the 4-position via nucleophilic substitution or cross-coupling reactions.

Piperidine Incorporation

-

N-alkylation: Reaction of piperidine with thiazole-bearing alkyl halides.

-

Reductive amination: Coupling of piperidine with aldehyde intermediates derived from thiazole precursors.

Optimization Challenges

-

Regioselectivity: Ensuring substitution occurs exclusively at the thiazole’s 4-position.

-

Amine protection: Preventing unwanted side reactions during methanamine functionalization.

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound’s modular structure allows for derivatization at multiple sites:

-

Thiazole C-2 position: Introduction of electron-withdrawing groups to modulate aromaticity.

-

Piperidine N-atom: Quaternary ammonium salt formation to enhance solubility.

-

Methanamine group: Acylation or sulfonylation to create prodrugs.

Pharmacokinetic Considerations

-

Lipophilicity: Predicted logP ~2.1 (calculated using PubChem data for analogs) .

-

Metabolic stability: Piperidine rings are prone to CYP450-mediated oxidation, necessitating structural tweaks for improved half-life.

Comparative Analysis with Related Compounds

| Compound | Structural Features | Key Activities |

|---|---|---|

| 2-Aminothiazole | Thiazole + primary amine | Antimicrobial, antiviral |

| 4-Methylthiazole | Thiazole + methyl group | Anti-inflammatory |

| Piperidinyl-thiazoles | Thiazole-piperidine hybrids | Antitumor, CNS agents |

Data aggregated from structural analogs highlight the critical role of the piperidine-thiazole synergy in enhancing bioactivity across multiple therapeutic areas .

Future Research Directions

-

Mechanistic studies: Elucidate target engagement using crystallography or molecular docking.

-

SAR optimization: Systematic modification of the piperidine and methanamine groups.

-

In vivo efficacy: Evaluate pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume